Comprehensive Technical Guide on 4-Methoxy-4-Methylpentanoic Acid: Chemical Properties, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on 4-Methoxy-4-Methylpentanoic Acid: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
4-Methoxy-4-methylpentanoic acid is a highly specialized aliphatic carboxylic acid characterized by its sterically hindered terminal methoxy-isobutyl moiety. In modern medicinal chemistry, incorporating sterically demanding and lipophilic groups is a proven strategy to enhance a drug's metabolic stability and binding affinity within hydrophobic protein pockets. This compound serves as a critical building block in the synthesis of advanced therapeutics, most notably in the development of Factor XIa inhibitors for thrombosis management and branched 3-phenylpropionic acid derivatives for cardiovascular diseases[1][2].
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, validated synthetic methodologies, and specific drug development applications of 4-methoxy-4-methylpentanoic acid.
Physicochemical Properties & Structural Analysis
The unique structural feature of 4-methoxy-4-methylpentanoic acid is the C4 position, where both a methyl and a methoxy group are attached. This creates a tertiary ether linkage that is highly stable under physiological conditions but requires careful handling during harsh synthetic oxidations to prevent ether cleavage.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Methoxy-4-methylpentanoic acid |
| IUPAC Name | 4-Methoxy-4-methylpentanoic acid |
| CAS Registry Number | 1056595-79-9[3] |
| Molecular Formula | C₇H₁₄O₃[4] |
| Molecular Weight | 146.19 g/mol [4] |
| Monoisotopic Mass | 146.0943 Da[5] |
| SMILES String | CC(C)(CCC(=O)O)OC[5] |
| InChIKey | OWCBXMDQEWVPLC-UHFFFAOYSA-N[4] |
| Predicted XlogP | 0.6[5] |
Synthetic Methodologies
The primary industrial and laboratory pathway to synthesize 4-methoxy-4-methylpentanoic acid involves the oxidation of its corresponding aldehyde, 4-methoxy-4-methylpentanal [6][7]. The aldehyde itself is typically accessed via the hydroformylation of 2-methoxy-2-methyl-3-butene using a dicobaltoctacarbonyl catalyst under syngas (CO/H₂)[8]. Alternatively, it can be derived from the oxidative cleavage of 5-bromo-4-methoxy-4-methylpent-1-ene[6].
Caption: Primary synthetic pathway from alkene precursor to 4-methoxy-4-methylpentanoic acid.
Experimental Protocols: Synthesis and Coupling
To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each experimental choice.
Protocol A: Oxidation of 4-Methoxy-4-methylpentanal to the Carboxylic Acid
Objective: Convert the aldehyde to the carboxylic acid without cleaving the sensitive tertiary methoxy group.
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Solvent Preparation: Dissolve 1.0 equivalent of 4-methoxy-4-methylpentanal in HPLC-grade acetone.
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Causality: Acetone is utilized because it is highly resistant to chromic acid oxidation and effectively solubilizes both the organic substrate and the aqueous Jones reagent, facilitating a homogenous reaction interface.
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Reagent Addition: Cool the solution to 0°C using an ice-brine bath. Dropwise, add 1.2 equivalents of Jones Reagent (CrO₃ in dilute H₂SO₄).
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Causality: The oxidation is highly exothermic. Maintaining the temperature at 0°C prevents the localized overheating that leads to the elimination of the methoxy group (forming an alkene byproduct) or over-oxidation.
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Reaction Quenching: Once TLC indicates the complete consumption of the aldehyde, quench the reaction by adding excess isopropanol until the solution turns from orange (Cr⁶⁺) to green (Cr³⁺).
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Causality: Isopropanol acts as a sacrificial reductant, safely neutralizing the highly reactive Cr(VI) species into inert Cr(III) salts, preventing further degradation of the product during workup.
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Workup & Purification: Filter the chromium salts through a Celite pad. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure acid.
Protocol B: Amide Coupling for API Synthesis (e.g., Factor XIa Inhibitors)
Objective: Conjugate 4-methoxy-4-methylpentanoic acid to a primary amine core.
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Activation: In a dry flask under nitrogen, dissolve 4-methoxy-4-methylpentanoic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF.
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Causality: HATU is selected over standard carbodiimides (like EDC) because the tertiary substitution at the C4 position creates steric bulk that can slow down coupling. HATU generates a highly reactive HOAt ester intermediate that rapidly drives the reaction to completion[2].
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at 18°C[2].
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate the reaction with HATU without acting as a competing nucleophile.
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Amine Conjugation: Add the target amine (1.1 eq) and stir for 12 hours.
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Isolation: Dilute with water to precipitate the product or extract with EtOAc. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF, unreacted acid, and HATU byproducts[2].
Applications in Drug Development
The unique physicochemical profile of 4-methoxy-4-methylpentanoic acid makes it a highly sought-after moiety in rational drug design.
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Factor XIa Inhibitors (Anticoagulants): In the coagulation cascade, Factor XIa is a prime target for preventing thrombosis without significantly increasing bleeding risk. 4-Methoxy-4-methylpentanoic acid is coupled to amine-bearing scaffolds to create lipophilic tails that perfectly occupy the S1' or S2 hydrophobic pockets of the Factor XIa active site, vastly improving binding affinity and oral bioavailability[2].
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Cardiovascular Therapeutics (PPAR Agonists & CETP Inhibitors): The acid is utilized to synthesize branched 3-phenylpropionic acid derivatives. These derivatives act as potent modulators of lipid metabolism, targeting Peroxisome Proliferator-Activated Receptors (PPARs) or Cholesteryl Ester Transfer Protein (CETP) to treat hyperlipidemia and combined hypercholesterolemia[1].
Caption: Downstream applications of 4-methoxy-4-methylpentanoic acid in targeted drug discovery.
Safety, Handling, and Regulatory Data
When utilizing 4-methoxy-4-methylpentanoic acid in a laboratory or manufacturing setting, strict adherence to safety protocols is required. According to regulatory notifications and notified C&L (Classification and Labelling) data, the substance is classified under the following hazard codes:
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Skin Irritation (Category 2): Causes skin irritation (H315)[3].
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Serious Eye Damage (Category 1): Causes severe eye damage (H318)[3].
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Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause drowsiness or dizziness (H336)[3].
Handling Precautions: Reactions involving this compound must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE, including splash-proof chemical goggles, nitrile gloves, and lab coats, to mitigate the risk of severe ocular damage.
References
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PubChemLite | 4-methoxy-4-methylpentanoic acid (C7H14O3) - CID 59304810 |[Link]
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NextSDS | 4-methoxy-4-methylpentanoic acid — Chemical Substance Information |[Link]
- Google Patents (US8796335B2)
- Google Patents (WO2015164308A1) | FACTOR XIa INHIBITORS |
- Google Patents (EP0373556A2) | Sandalwood odorants (Synthesis of 4-methoxy-4-methylpentanal) |
Sources
- 1. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 2. WO2015164308A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]
- 3. nextsds.com [nextsds.com]
- 4. 4-Methoxy-4-methylpentanoic acid [sigmaaldrich.com]
- 5. PubChemLite - 4-methoxy-4-methylpentanoic acid (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 6. 5-Bromo-4-methoxy-4-methylpent-1-ene | 135312-62-8 | Benchchem [benchchem.com]
- 7. 5-Bromo-4-methoxy-4-methylpent-1-ene | 135312-62-8 | Benchchem [benchchem.com]
- 8. EP0373556A2 - Sandalwood odorants - Google Patents [patents.google.com]
